An In-Depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)quinolin-8-ol
An In-Depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Hydroxymethyl)quinolin-8-ol is a fascinating heterocyclic compound built upon the privileged 8-hydroxyquinoline scaffold. This structural motif is renowned for its potent metal-chelating capabilities, a property that underpins a vast array of biological activities. The introduction of a hydroxymethyl group at the 5-position offers a unique opportunity for further chemical modification and has the potential to modulate the compound's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical properties of 5-(hydroxymethyl)quinolin-8-ol, offering insights into its synthesis, spectral characteristics, and potential applications, thereby serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 5-(Hydroxymethyl)quinolin-8-ol is essential for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 4053-44-5 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |
| Molecular Weight | 175.18 g/mol | [1][2][4] |
| Melting Point | 138-139 °C | [1][2] |
| Boiling Point | 419 °C at 760 mmHg | [1][2] |
| Density | 1.357 g/cm³ | [1][2] |
| Appearance | Off-white to light yellow solid | |
| pKa (predicted) | 4.77 ± 0.10 | |
| LogP | 1.43270 | [1] |
| Storage | 2-8°C | [1] |
Synthesis of 5-(Hydroxymethyl)quinolin-8-ol
The synthesis of 5-(hydroxymethyl)quinolin-8-ol can be achieved through various synthetic routes. Below are two detailed protocols for the preparation of the hydrochloride salt and the free base.
Synthesis of 5-(Hydroxymethyl)quinolin-8-ol Hydrochloride
This method involves the direct hydroxymethylation of 8-hydroxyquinoline. The acidic workup yields the hydrochloride salt.
Reaction Scheme:
A schematic for the synthesis of 5-(Hydroxymethyl)quinolin-8-ol hydrochloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Addition of Reagents: Add sodium hydroxide (2 equivalents) to the solution, followed by the dropwise addition of an aqueous solution of formaldehyde (37%, 1.2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours.
-
Workup: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid.
-
Isolation: The hydrochloride salt of 5-(hydroxymethyl)quinolin-8-ol will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of 5-(Hydroxymethyl)quinolin-8-ol (Free Base)
This two-step synthesis involves the initial formation of 5-chloromethyl-8-hydroxyquinoline hydrochloride, followed by hydrolysis to the desired product[5].
Reaction Scheme:
A schematic for the synthesis of 5-(Hydroxymethyl)quinolin-8-ol free base.
Protocol:
-
Starting Material: Begin with 5-chloromethyl-8-hydroxyquinoline hydrochloride, which can be prepared from 8-hydroxyquinoline[5].
-
Reaction: Treat 5-chloromethyl-8-hydroxyquinoline hydrochloride with aqueous ammonia at room temperature for 15 minutes[5].
-
Workup and Isolation: The reaction mixture is then subjected to an appropriate workup procedure, likely involving neutralization and extraction with an organic solvent, followed by solvent evaporation to yield 5-(hydroxymethyl)quinolin-8-ol as the free base.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts and coupling constants will be influenced by the electronic environment of each proton. For comparison, the ¹H NMR spectrum of 5,7-dibromo-8-hydroxyquinoline in DMSO-d₆ shows signals in the aromatic region between δ 7.77 and 8.98 ppm[6]. The methylene protons of the -CH₂OH group in 5-(hydroxymethyl)quinolin-8-ol are expected to appear as a singlet, likely in the range of δ 4.5-5.0 ppm. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons of the quinoline ring and the aliphatic carbon of the hydroxymethyl group. Aromatic carbons typically resonate in the range of δ 110-160 ppm, while the methylene carbon of the -CH₂OH group is expected to appear further upfield, likely in the range of δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 5-(hydroxymethyl)quinolin-8-ol will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (phenolic) | 3200-3600 (broad) | Intramolecular and intermolecular hydrogen bonding can broaden this peak. |
| O-H (alcoholic) | 3200-3600 (broad) | May overlap with the phenolic O-H stretch. |
| C-H (aromatic) | 3000-3100 | |
| C-H (aliphatic) | 2850-3000 | |
| C=N, C=C (aromatic) | 1500-1650 | Multiple bands are expected for the quinoline ring system. |
| C-O (phenolic) | 1200-1260 | |
| C-O (alcoholic) | 1000-1260 |
For comparison, the IR spectrum of 8-hydroxyquinoline shows a broad band around 3180 cm⁻¹ attributed to the phenolic O-H stretching vibration[7]. The C=N and C=C stretching vibrations of the quinoline ring appear in the 1500-1600 cm⁻¹ region[8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-(hydroxymethyl)quinolin-8-ol, the molecular ion peak ([M]⁺) would be expected at m/z 175. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or water (H₂O, 18 Da) from the molecular ion.
Metal Chelating Properties
A defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to act as bidentate chelating agents, forming stable complexes with a variety of metal ions[4][9]. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as the two coordination sites. This chelation is often accompanied by a change in the spectroscopic properties of the molecule, such as fluorescence, making these compounds useful as metal ion sensors[9]. The presence of the hydroxymethyl group at the 5-position may influence the electronic properties of the quinoline ring and, consequently, the metal-binding affinity and selectivity of the molecule.
A diagram illustrating the chelation of a metal ion by 5-(Hydroxymethyl)quinolin-8-ol.
Potential Applications in Drug Development
The unique chemical properties of 8-hydroxyquinoline derivatives have positioned them as promising candidates in various therapeutic areas. The ability to chelate metal ions is often central to their biological activity.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria and fungi[10][11][12][13]. The mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism[10]. Studies on related 8-hydroxyquinoline derivatives have demonstrated significant antibacterial and antifungal efficacy[10][13]. While specific data for 5-(hydroxymethyl)quinolin-8-ol is limited, it is reasonable to hypothesize that it will also possess antimicrobial properties.
Anticancer Activity
The dysregulation of metal ion homeostasis is increasingly recognized as a hallmark of cancer. Consequently, metal-chelating agents have emerged as a promising strategy for cancer therapy[4]. Several 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity in preclinical studies, with some, like clioquinol, being investigated in clinical trials[5][14]. The proposed mechanisms of action include the induction of oxidative stress, inhibition of angiogenesis, and interference with key cellular signaling pathways[4][14]. The cytotoxic effects of these compounds are often enhanced in the presence of metal ions like copper[15]. Given these precedents, 5-(hydroxymethyl)quinolin-8-ol warrants investigation as a potential anticancer agent.
Neuroprotective Effects
Aberrant metal ion interactions with proteins are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease[4]. 8-Hydroxyquinoline derivatives that can cross the blood-brain barrier and modulate metal ion homeostasis in the central nervous system are therefore of significant therapeutic interest[4][16]. Compounds like clioquinol have shown promise in preclinical and early clinical studies for Alzheimer's disease[4]. The neuroprotective effects of these compounds are thought to stem from their ability to disrupt metal-mediated amyloid-β aggregation and reduce oxidative stress[4][16]. The structural features of 5-(hydroxymethyl)quinolin-8-ol make it a candidate for investigation in the context of neurodegenerative disorders.
Conclusion
5-(Hydroxymethyl)quinolin-8-ol is a versatile molecule with a rich chemical landscape. Its synthesis is accessible, and its core structure imparts it with the valuable property of metal chelation. This characteristic is the foundation for its potential applications in diverse areas of drug discovery, from combating infectious diseases to tackling the complexities of cancer and neurodegeneration. While further research is needed to fully elucidate its specific biological activities and spectroscopic profile, this in-depth guide provides a solid foundation for scientists and researchers to explore the full potential of this promising compound.
References
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